molecular formula C8H10N4 B11918781 6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 115450-20-9

6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B11918781
CAS No.: 115450-20-9
M. Wt: 162.19 g/mol
InChI Key: ZUAGXQKIIRWJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its fused ring structure, which includes both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with acetic anhydride, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents at the nitrogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functionality as both an antimicrobial agent and an angiotensin II receptor antagonist highlights its versatility and potential for diverse applications .

Biological Activity

6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This compound belongs to the imidazo[4,5-b]pyridine family, characterized by a fused ring structure that incorporates both imidazole and pyridine moieties. The specific arrangement of methyl groups at positions 6 and 7 plays a significant role in influencing its chemical behavior and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4C_8H_{10}N_4, with a molecular weight of approximately 162.19 g/mol. The structural features include:

PropertyValue
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
IUPAC NameThis compound

The unique methyl substitutions enhance the compound's binding affinity to various molecular targets, thereby improving its pharmacokinetic properties compared to its analogs.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against resistant strains of bacteria. It has been investigated for its potential to inhibit bacterial growth through mechanisms that may involve interference with bacterial DNA replication or protein synthesis .

Anticancer Properties

The compound has also shown promise as an anticancer agent. Studies have revealed its ability to inhibit kinase activity critical for cell division and proliferation. In particular, it has been noted for inhibiting Aurora kinases (Aurora-A and Aurora-B), which are essential for mitotic processes in cancer cells. For instance, one study reported IC50 values of 0.087 μM for Aurora-A and 0.223 μM for Aurora-B inhibition in HeLa cervical cancer cells .

Table: Kinase Inhibition Data

Kinase TargetIC50 (μM)Cell Line
Aurora-A0.087HeLa
Aurora-B0.223HeLa
Other Kinases>0.200SW620, HCT116

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as kinases and potentially other enzymes involved in cellular signaling pathways. The compound's ability to form hydrogen bonds and electrostatic interactions with target molecules is crucial for its inhibitory effects on enzymatic activity.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antibacterial Properties : A study demonstrated that derivatives of imidazo[4,5-b]pyridine exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli strains resistant to conventional antibiotics.
  • Kinase Profiling : In another investigation focusing on kinase inhibition, compounds similar to this compound were profiled against a panel of kinases. Results indicated significant inhibition (>80%) of multiple kinases including ERK8 and JAK2 at concentrations as low as 1 μM .

Properties

CAS No.

115450-20-9

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

6,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C8H10N4/c1-4-3-10-7-6(5(4)2)11-8(9)12-7/h3H,1-2H3,(H3,9,10,11,12)

InChI Key

ZUAGXQKIIRWJCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1C)NC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.